Clematine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

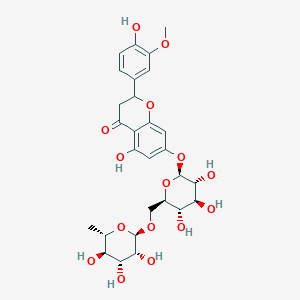

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-16(42-18(20)7-12)11-3-4-13(29)17(5-11)38-2/h3-7,10,16,19,21-30,32-37H,8-9H2,1-2H3/t10-,16?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSNPMVGBGZYAJ-ATDINVGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Clemastine as a Histamine H1 Receptor Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clemastine (B1669165) is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the ethanolamine-ether group of antihistamines.[1] It is characterized by its competitive and reversible binding to the H1 receptor, thereby inhibiting the actions of endogenous histamine.[1] This mechanism of action makes it effective in providing symptomatic relief from various allergic conditions, including allergic rhinitis and urticaria.[2][3] Beyond its primary antihistaminergic activity, clemastine also exhibits notable anticholinergic and sedative properties due to its ability to cross the blood-brain barrier and interact with muscarinic receptors.[4] Recent research has also uncovered its potential in non-allergic indications, particularly in promoting remyelination in demyelinating diseases like multiple sclerosis, an effect attributed to its interaction with muscarinic receptors on oligodendrocyte progenitor cells.[5] This guide provides a comprehensive technical overview of clemastine, focusing on its core pharmacology as an H1 receptor antagonist, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Chemical and Pharmacological Properties

Clemastine is a chiral molecule, with the (R,R) stereoisomer being the pharmacologically active form. It is typically used clinically as clemastine fumarate (B1241708).

Table 1: Chemical and Physical Properties of Clemastine

| Property | Value |

| IUPAC Name | (2R)-2-{2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine |

| Molecular Formula | C₂₁H₂₆ClNO |

| Molecular Weight | 343.9 g/mol |

| CAS Number | 15686-51-8 |

| Drug Class | First-generation Histamine H1 Antagonist, Ethanolamine-ether derivative |

Mechanism of Action at the Histamine H1 Receptor

Clemastine functions as a selective, competitive antagonist at the histamine H1 receptor.[6] It binds to the receptor but does not activate it, thereby preventing histamine from binding and initiating the downstream signaling cascade.[1] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins.[7] This initiates a signaling pathway that results in the characteristic symptoms of an allergic response. By blocking this interaction, clemastine effectively mitigates these symptoms.[8]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor triggers a conformational change, leading to the activation of the associated Gq protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca²⁺) into the cytosol.[7] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to physiological responses such as smooth muscle contraction, increased vascular permeability, and the sensation of itching.[9]

Quantitative Pharmacological Data

The potency and selectivity of clemastine are defined by its binding affinity for the H1 receptor and its pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion.

Receptor Binding and Functional Potency

Clemastine demonstrates high potency as an H1 receptor antagonist. Its off-target binding to muscarinic receptors contributes to its side-effect profile.

Table 2: In Vitro Binding Affinity and Functional Potency of Clemastine

| Target | Assay Type | Species | Value | Reference(s) |

| Histamine H1 Receptor | Functional (Histamine-induced Ca²⁺ flux) | Human | IC₅₀ = 3 nM | [10][11] |

| Muscarinic M1 Receptor | Radioligand Binding ([³H]-QNB) | Human | Ki = 19.95 nM | [7] |

| Muscarinic M2 Receptor | Radioligand Binding ([³H]-QNB) | Human | Ki = 117.49 nM | [7] |

| Muscarinic M3 Receptor | Radioligand Binding ([³H]-NMS) | Human | Ki = 8.25 nM | [7] |

| HERG K⁺ Channel | Whole-cell patch-clamp | Human | IC₅₀ = 12 nM | [12] |

Pharmacokinetic Profile

Clemastine is rapidly absorbed orally, but undergoes a significant first-pass metabolism. It is widely distributed throughout the body.

Table 3: Pharmacokinetic Parameters of Clemastine

| Parameter | Value | Reference(s) |

| Bioavailability (Oral) | 39.2% | [11] |

| Time to Peak (Tmax) | 2 - 4 hours | |

| Volume of Distribution (Vd) | ~800 L (range: 500 to 1000 L) | |

| Metabolism | Hepatic (extensive first-pass effect) | |

| Elimination Half-life | ~21 hours (range: 10 to 33 hours) | |

| Excretion | Primarily Urine (~42% as metabolites) | |

| Onset of Action | 2 hours | |

| Duration of Action | 10 - 12 hours (up to 24 hours) |

Clinical Efficacy

Clemastine has been evaluated in numerous clinical trials for its efficacy in treating allergic rhinitis and urticaria.

Allergic Rhinitis

Clinical studies have demonstrated that clemastine is effective in reducing the primary symptoms of allergic rhinitis.

Table 4: Summary of Clinical Efficacy Data for Clemastine in Allergic Rhinitis

| Study Design | Comparator(s) | Key Outcomes | Reference(s) |

| Double-blind, placebo-controlled, crossover (n=20) | Placebo | Significant reduction in sneezes (P < .01) and rhinorrhea (P < .05) compared to placebo. | [8] |

| Randomized, double-blind (n=403) | Placebo | Significant reduction in rhinorrhea severity score on day 3 (1.02 vs 1.39 for placebo, P < .001) and sneezing on days 2-4. | [13] |

| Double-blind, controlled (n=48) | Chlorpheniramine (B86927), Placebo | Both clemastine and chlorpheniramine lowered nasal and oral airway resistance. Clemastine showed a greater response in most assessments at 2 hours post-drug compared to chlorpheniramine. | [14] |

| Double-blind, randomized (n=58 adults, 42 children) | Chlorpheniramine | Both drugs provided effective symptomatic relief. Clemastine's overall efficacy was marginally better than chlorpheniramine, particularly in children. | [2] |

Urticaria

The efficacy of clemastine in chronic urticaria has been compared to other antihistamines, though detailed quantitative data from these older trials are limited. A study on acute urticaria provided specific response rates.

Table 5: Summary of Clinical Efficacy Data for Clemastine in Urticaria

| Urticaria Type | Study Design | Comparator(s) | Key Outcomes | Reference(s) |

| Acute | Multicenter, double-blind, randomized (n=144) | Chlorphenamine Maleate (B1232345) | No significant difference in total response rate between clemastine (78.87%) and chlorphenamine (77.61%). Lower incidence of lethargy with clemastine (11.11% vs 20.14%). | |

| Chronic | Prospective, randomized, double-blind | Terfenadine, Placebo | Terfenadine was more effective and associated with significantly less sedation. | |

| Chronic | Double-blind, crossover (n=24) | Brompheniramine (B1210426), Placebo | Both active drugs were significantly effective compared to placebo. Brompheniramine was considered significantly better for long-term control. | [10] |

| Cold | Double-blind, crossover (n=52) | Ketotifen | Favorable clinical improvements (>50%) were seen in 50% of patients treated with clemastine, compared to 86.6% with ketotifen. |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., clemastine) for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Membrane Preparation: Homogenates from cells (e.g., HEK293) or tissues expressing the H1 receptor.

-

Radioligand: [³H]-mepyramine (a high-affinity H1 antagonist).

-

Test Compound: Clemastine.

-

Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates, cell harvester, scintillation counter.

Protocol:

-

Membrane Preparation:

-

Homogenize cells/tissue in ice-cold assay buffer.

-

Centrifuge at low speed (1,000 x g, 10 min, 4°C) to remove nuclei.

-

Centrifuge the supernatant at high speed (40,000 x g, 30 min, 4°C) to pellet membranes.

-

Resuspend the pellet in fresh assay buffer and determine protein concentration. Store at -80°C.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound (clemastine).

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + [³H]-mepyramine (final concentration ~1-2 nM) + assay buffer.

-

Non-specific Binding: Membranes + [³H]-mepyramine + 10 µM mianserin.

-

Competition Binding: Membranes + [³H]-mepyramine + varying concentrations of clemastine.

-

-

Incubate the plate at 25°C for 60-180 minutes to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

H1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the antagonist activity of a compound by monitoring changes in intracellular calcium.

Objective: To determine the potency of an antagonist (e.g., clemastine) by measuring its ability to inhibit agonist-induced increases in intracellular calcium in cells expressing the H1 receptor.

Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing the human H1 receptor.

-

Cell Culture Medium: Appropriate medium for HEK293 cells (e.g., DMEM with 10% FBS).

-

Calcium Indicator Dye: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Histamine.

-

Test Compound: Clemastine.

-

96-well, black, clear-bottom microplates.

-

Fluorescence plate reader with fluidics.

Protocol:

-

Cell Culture and Plating:

-

Culture HEK293-H1R cells until they reach 80-90% confluency.

-

Harvest cells and seed them into 96-well plates at a density of 40,000-50,000 cells per well.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in assay buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C, then allow to equilibrate to room temperature for 10-30 minutes.

-

-

Assay Procedure (Antagonist Mode):

-

Prepare serial dilutions of the test compound (clemastine) in assay buffer.

-

Place the 96-well plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the clemastine dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Add a fixed concentration of histamine (typically the EC₈₀ concentration) to all wells to stimulate the H1 receptor.

-

Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium transient.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data, expressing the response as a percentage of the control response (histamine alone).

-

Plot the normalized response against the log concentration of the antagonist (clemastine).

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, representing the concentration of clemastine that inhibits 50% of the histamine-induced calcium response.

-

Off-Target Effects and Side Profile

Clemastine's classification as a first-generation antihistamine stems from its ability to cross the blood-brain barrier and its affinity for receptors other than the H1 receptor. These off-target interactions are responsible for its characteristic side effects.

-

Sedation: Clemastine's lipophilic nature allows it to penetrate the central nervous system, where it antagonizes H1 receptors involved in maintaining wakefulness, leading to drowsiness.[10]

-

Anticholinergic Effects: Clemastine is an antagonist at muscarinic acetylcholine (B1216132) receptors.[4] This activity, particularly at M1 and M3 subtypes, leads to side effects such as dry mouth, blurred vision, urinary retention, and constipation.[10]

-

Cardiovascular Effects: Clemastine has been shown to be a potent inhibitor of the HERG K⁺ channel, which is involved in cardiac repolarization.[12] While significant QT prolongation has not been a common clinical finding, this interaction warrants consideration.

-

Recent Findings: Some recent studies have suggested that clemastine may also interact with purinergic signaling pathways and induce pyroptosis, an inflammatory form of cell death, which has led to the halting of some clinical trials for multiple sclerosis.

Conclusion

Clemastine is a potent and well-characterized first-generation histamine H1 receptor antagonist. Its efficacy in treating allergic conditions is a direct result of its competitive binding to the H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine. The quantitative data on its binding affinity, pharmacokinetics, and clinical efficacy provide a solid foundation for its established therapeutic use. However, its significant off-target activities, particularly at muscarinic receptors, contribute to a side-effect profile that includes sedation and anticholinergic effects. For drug development professionals, clemastine serves as a classic example of a first-generation antihistamine, highlighting the importance of receptor selectivity in minimizing adverse effects. The detailed experimental protocols provided herein offer standardized methods for evaluating the pharmacological properties of new chemical entities targeting the histamine H1 receptor.

References

- 1. Randomized controlled trial of clemastine fumarate for treatment of experimental rhinovirus colds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic Spontaneous Urticaria Pipeline Drugs Insights Report [delveinsight.com]

- 3. Clemastine fumarate in the treatment of urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acrivastine versus clemastine in the treatment of chronic idiopathic urticaria. A double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A placebo-controlled comparative study of sustained-release brompheniramine maleate against clemastine fumarate in the treatment of chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cochranelibrary.com [cochranelibrary.com]

- 10. Biologicals in Treatment of Chronic Urticaria: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effectiveness and safety of antihistamines up to fourfold or higher in treatment of chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clemastine fumarate injection for the treatment of acute urticaria: a multicenter, double-blind, randomized, parallel-group, controlled study [pifukezazhi.com]

- 13. Terfenadine in chronic urticaria: a comparison with clemastine and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical and therapeutical aspects of cold urticaria (urticaria a frigore) - PubMed [pubmed.ncbi.nlm.nih.gov]

Clemastine: A Potent Modulator of Oligodendrocyte Differentiation and Remyelination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising therapeutic agent for promoting oligodendrocyte differentiation and remyelination in the central nervous system (CNS). This has significant implications for the treatment of demyelinating diseases such as multiple sclerosis (MS). This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the role of clemastine in oligodendrocyte biology. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development in this area.

Introduction

Oligodendrocytes are the myelinating cells of the CNS, and their dysfunction or loss leads to demyelination, a pathological hallmark of diseases like multiple sclerosis. Enhancing the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes is a key therapeutic strategy for promoting remyelination and functional recovery. Clemastine was identified through high-throughput screening as a potent inducer of OPC differentiation and has since been the subject of extensive preclinical and clinical investigation.[1][2]

Mechanism of Action

Clemastine's primary mechanism of action in promoting oligodendrocyte differentiation is through its activity as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[3][4][5] By inhibiting this receptor on OPCs, clemastine triggers a cascade of intracellular signaling events that drive their differentiation into mature oligodendrocytes.[3][6] While its antihistaminic properties are well-known, its effects on myelination are largely attributed to its antimuscarinic activity.[7][8]

Key Signaling Pathways

Several signaling pathways have been implicated in clemastine-mediated oligodendrocyte differentiation. These pathways represent potential targets for the development of novel remyelinating therapies.

ERK1/2 Signaling Pathway

A crucial pathway activated by clemastine is the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3][4][6] Antagonism of the M1 muscarinic receptor by clemastine leads to the phosphorylation and activation of ERK1/2.[3][9] Activated ERK1/2, in turn, promotes the expression of key transcription factors, such as Myelin Regulatory Factor (Myrf) and Oligodendrocyte Transcription Factor 2 (Olig2), which are essential for oligodendrocyte differentiation and myelin gene expression.[3][10]

Other Implicated Pathways

-

p38 MAPK/NLRP3 Signaling: In microglia, clemastine has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) and NOD-like receptor protein 3 (NLRP3) inflammasome pathway.[6][11] This anti-inflammatory effect can create a more permissive environment for remyelination.[11]

-

Wnt/β-catenin Signaling: Clemastine can block the overactivation of the Wnt/β-catenin signaling pathway, which is known to inhibit oligodendrocyte differentiation.[11]

-

Histone Methylation: Clemastine can enhance the activity of H3K9 histone methyltransferases, leading to chromatin compaction and promoting the expression of genes involved in oligodendrocyte differentiation.[12][13]

Quantitative Data from Preclinical and Clinical Studies

The efficacy of clemastine in promoting oligodendrocyte differentiation and remyelination has been quantified in numerous studies.

| Study Type | Model/Population | Key Quantitative Findings | Reference(s) |

| Preclinical | Cuprizone-induced demyelination (mouse) | Increased number of mature oligodendrocytes (APC-positive) and enhanced myelin basic protein (MBP) expression in the corpus callosum, cerebral cortex, and hippocampus. | [14] |

| Experimental Autoimmune Encephalomyelitis (EAE) (mouse) | Improved clinical scores and enhanced remyelination. | [6] | |

| Spinal Cord Injury (SCI) (rat) | Increased expression of p-ERK1/2, Myrf, and Olig2. Significant increase in MBP density at 14 days post-injury. | [3][10][15] | |

| Alzheimer's Disease Model (APP/PS1 mice) | Increased MBP immunofluorescence intensity and protein levels. Reduced levels of degraded MBP. | [16][17] | |

| Clinical | ReBUILD Trial (Relapsing MS patients) | Delayed decline in visual-evoked potentials (VEPs). Increased myelin water fraction (MWF) in the corpus callosum. | [6][18] |

| CCMR-Two Trial (Relapsing MS patients) | Combination of clemastine and metformin (B114582) prevented the decline in nerve signal speed over six months. | [1][19] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on clemastine.

In Vivo Models of Demyelination and Remyelination

-

Cuprizone Model: Mice are fed a diet containing 0.2% cuprizone for several weeks to induce demyelination, particularly in the corpus callosum. Clemastine treatment is typically initiated after cuprizone withdrawal to assess remyelination.[14]

-

Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is induced in rodents by immunization with myelin antigens, leading to an autoimmune attack on the CNS that mimics aspects of MS. Clemastine is administered to evaluate its effects on disease progression and remyelination.[6]

-

Spinal Cord Injury (SCI) Model: A contusion or compression injury is induced in the spinal cord of rats or mice. Clemastine is administered post-injury to assess its impact on oligodendrocyte differentiation and functional recovery.[3][9]

In Vitro OPC Differentiation Assays

-

OPC Isolation and Culture: OPCs are typically isolated from the cortex of early postnatal rodent pups and cultured in a proliferation medium containing growth factors like PDGF-AA and FGF-2.

-

Differentiation Induction: To induce differentiation, the proliferation medium is replaced with a differentiation medium lacking the growth factors. Clemastine is added to the differentiation medium at various concentrations.

-

Immunocytochemistry: After a set period (e.g., 72 hours), cells are fixed and stained with antibodies against OPC markers (e.g., NG2, PDGFRα) and mature oligodendrocyte markers (e.g., MBP, CC1) to quantify the extent of differentiation.

Western Blot Analysis

-

Protein Extraction: Protein lysates are prepared from brain tissue or cultured cells.

-

Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., MBP, p-ERK1/2, total ERK1/2, GAPDH as a loading control), followed by incubation with secondary antibodies conjugated to an enzyme for detection. The intensity of the protein bands is quantified.[3][16]

Visual Evoked Potentials (VEP)

-

Electrode Placement: Electrodes are placed on the scalp over the visual cortex and a reference electrode is placed elsewhere.

-

Visual Stimulation: The subject is presented with a reversing checkerboard pattern on a screen.

-

Signal Recording and Analysis: The electrical signals generated in the visual cortex in response to the stimulation are recorded. The latency of the P100 wave, which reflects the speed of nerve conduction through the visual pathway, is measured. A reduction in latency is indicative of remyelination.[1][20]

Clinical Significance and Future Directions

The ReBUILD and CCMR-Two clinical trials have provided evidence for the remyelinating potential of clemastine in patients with MS.[6][19] However, the sedative side effects of clemastine at the doses required for CNS effects are a limitation.[1][18] Future research is focused on developing more selective M1 muscarinic receptor antagonists with better brain penetrance and fewer side effects.[21] Furthermore, combination therapies, such as clemastine with metformin, are being explored to enhance the pro-myelinating effects.[1][19]

Conclusion

Clemastine has proven to be an invaluable tool for understanding the mechanisms of oligodendrocyte differentiation and for demonstrating the feasibility of remyelinating therapies in the human CNS. Its action as an M1 muscarinic receptor antagonist, leading to the activation of the ERK1/2 pathway and other pro-differentiating signals, has paved the way for the development of a new class of therapeutics for demyelinating diseases. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for diseases like multiple sclerosis.

References

- 1. Clemastine | MS Trust [mstrust.org.uk]

- 2. mssociety.org.uk [mssociety.org.uk]

- 3. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The potential of repurposing clemastine to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clemastine Induces an Impairment in Developmental Myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Clemastine Induces an Impairment in Developmental Myelination [frontiersin.org]

- 9. Frontiers | Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

- 10. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Insights on therapeutic potential of clemastine in neurological disorders [frontiersin.org]

- 13. Frontiers | The potential of repurposing clemastine to promote remyelination [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 19. trial.medpath.com [trial.medpath.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. pnas.org [pnas.org]

The Clemastine Dossier: From Allergy Relief to a Remyelination Candidate

An In-depth Technical Guide on the Discovery, Development, and Repurposing of Clemastine (B1669165)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Clemastine, a first-generation antihistamine developed in the 1960s, has experienced a remarkable scientific renaissance.[1] Initially characterized by its potent H1 receptor antagonism for the symptomatic relief of allergic conditions, recent high-throughput screening has repurposed it as a promising therapeutic agent for demyelinating diseases, most notably multiple sclerosis (MS).[2][3] This guide provides a comprehensive technical overview of Clemastine, tracing its journey from a widely used over-the-counter medication to a clinical candidate for myelin repair. We delve into its dual mechanisms of action, summarizing the key preclinical and clinical data, outlining detailed experimental protocols, and visualizing the complex signaling pathways that underpin its therapeutic effects.

Initial Discovery and Development as an Antihistamine

Patented in 1960 and introduced for medical use in 1967, Clemastine (also known as meclastin) belongs to the ethanolamine-ether group of H1 receptor antagonists.[1] Its development was part of the mid-20th-century effort to identify compounds that could effectively and competitively block the action of endogenous histamine (B1213489), a key mediator of allergic and inflammatory responses.[1][4] For decades, its primary therapeutic applications have been the relief of symptoms associated with allergic rhinitis, such as sneezing and rhinorrhea, and the management of uncomplicated allergic skin manifestations like urticaria and angioedema.[4][5]

Core Pharmacological Profile

As a first-generation antihistamine, Clemastine's profile is characterized by its ability to cross the blood-brain barrier, leading to both its therapeutic effects and notable side effects, such as sedation.[6]

Mechanism of Action: H1 Receptor Antagonism

Clemastine functions as a selective and competitive antagonist of the histamine H1 receptor.[1][4] By binding to H1 receptors on effector cells, it blocks the actions of histamine, thereby preventing downstream effects like increased capillary permeability, vasodilation, and the constriction of smooth muscle in the respiratory and gastrointestinal tracts.[1] In addition to its antihistaminergic activity, Clemastine also exhibits significant anticholinergic (antimuscarinic) properties, which contribute to its drying effects.[5][7]

Pharmacokinetics and Metabolism

Clemastine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration.[5] It undergoes hepatic metabolism, primarily through mono-/didemethylation and glucuronide conjugation, and is an inhibitor of the cytochrome P450 enzyme CYP2D6.[1] The primary route of elimination is through urinary excretion.[5]

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data regarding Clemastine's receptor binding affinity and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity of Clemastine

| Target Receptor | Ligand | Assay Type | Value | Unit | Reference |

| Histamine H1 | [3H] Pyrilamine | Radioligand Binding | 9.38 | pIC50 | [8] |

| Histamine H1 | - | Functional Assay | 3 | nM (IC50) | [3] |

| Muscarinic M1 | [3H]-QNB | Radioligand Binding | 8.0 | pKi | [8] |

| Muscarinic M2 | [3H]-QNB | Radioligand Binding | 8.04 | pKi | [8] |

| Muscarinic M3 | [3H]-QNB | Radioligand Binding | 7.25 | pKi | [8] |

| Muscarinic M4 | [3H]-QNB | Radioligand Binding | 7.32 | pKi | [8] |

| Muscarinic M5 | [3H]-QNB | Radioligand Binding | 7.21 | pKi | [8] |

Table 2: Human Pharmacokinetic Parameters of Clemastine

| Parameter | Value | Unit | Reference |

| Bioavailability (Oral) | 39.2 ± 12.4 | % | [9] |

| Time to Peak Plasma Conc. (Tmax) | 2 - 4 | hours | [1][5] |

| Peak Plasma Concentration (Cmax) | 0.577 ± 0.252 | ng/mL/mg | [9] |

| Volume of Distribution (Vd) | 799 ± 315 | L | [9] |

| Terminal Elimination Half-life (t½) | 21.3 ± 11.6 | hours | [9] |

Repurposing for Remyelination in Neurological Disorders

A paradigm shift in the perception of Clemastine occurred with the discovery of its potent effects on oligodendrocyte precursor cells (OPCs), the cells responsible for generating myelin-producing oligodendrocytes in the central nervous system (CNS).[2] This has positioned Clemastine as a leading drug candidate for promoting remyelination, a critical unmet need in diseases like multiple sclerosis.[2]

Mechanism of Action in Oligodendrocyte Differentiation

The pro-myelinating effect of Clemastine is not mediated by its H1 receptor activity but rather by its anticholinergic properties, specifically its antagonism of the M1 muscarinic acetylcholine (B1216132) receptor (M1R).[2][10][11] M1R has been identified as a negative regulator of OPC differentiation; its blockade by Clemastine removes this inhibitory signal, allowing OPCs to mature into myelinating oligodendrocytes.[10][11]

This antagonism triggers downstream signaling cascades crucial for cell differentiation. A key pathway activated by Clemastine is the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[2][4] Studies have shown that Clemastine enhances the phosphorylation of ERK1/2, and inhibition of this pathway blocks Clemastine's ability to promote OPC differentiation.[2][6]

Anti-inflammatory Mechanism in Microglia

In addition to its direct effects on OPCs, Clemastine also exhibits anti-inflammatory properties by modulating microglia, the resident immune cells of the CNS. In models of hypoxic-ischemic brain injury, Clemastine has been shown to inhibit the production of the pro-inflammatory cytokine IL-1β by suppressing the p38 MAPK/NLRP3 inflammasome pathway in microglia.[12] This reduction in neuroinflammation creates a more permissive environment for myelin repair.

Clinical Development for Multiple Sclerosis

The promising preclinical data led to the clinical investigation of Clemastine as a remyelinating therapy for MS (B15284909).

The ReBUILD Trial

The ReBUILD trial was a landmark phase II, single-center, double-blind, randomized, placebo-controlled, crossover study designed to assess Clemastine's efficacy in patients with relapsing MS and chronic demyelinating optic neuropathy.[13][14] This study provided the first clinical evidence that a drug could promote myelin repair for chronic demyelinating injury in MS.[14][15]

Table 3: Key Efficacy Results from the ReBUILD Trial

| Outcome Measure | Treatment Group | Result | p-value | Reference |

| Primary Endpoint: Change in VEP P100 Latency | Clemastine (5.36 mg BID) | -1.7 ms/eye | 0.0048 | [14][15][16] |

Experimental Protocols

Protocol: Visual Evoked Potential (VEP) Measurement in ReBUILD

Visual Evoked Potentials (VEPs) were used as the primary outcome measure in the ReBUILD trial to assess the functional integrity of the visual pathway, with a reduction in signal latency indicating improved myelination.[17][18]

Objective: To measure the time required for a nerve impulse to travel from the retina to the visual cortex as an in vivo biomarker of myelin repair.

Key Protocol Steps:

-

Patient Selection: 50 patients with relapsing MS and chronic optic neuropathy were enrolled.[14] Key inclusion criteria were a VEP P100 latency of ≥118 ms in at least one eye and a retinal nerve fiber layer (RNFL) thickness of >70 µm to ensure sufficient axons were available for remyelination.[13]

-

Stimulus: A full-field, pattern-reversal visual stimulus was used. This involves the patient viewing a screen displaying a black-and-white checkerboard pattern that alternates at a fixed rate.

-

Recording: Scalp electrodes were placed over the occipital cortex to record the brain's electrical activity in response to the visual stimulus. The specific equipment used was a Nihon-Kohden MEB-2300 system.[16]

-

Signal Averaging: At least 100 responses (epochs) were recorded and averaged to reduce noise and extract the VEP waveform.[16]

-

Analysis: The primary measurement was the latency of the P100 component, a large positive peak that occurs approximately 100 ms after the stimulus. A reduction in this latency from baseline was interpreted as evidence of remyelination.

-

Study Design: A crossover design was implemented where patients received Clemastine (5.36 mg twice daily) for 90 days and a placebo for 60 days, with the order randomized between two groups.[14] VEPs were measured at baseline and subsequent study visits.

Representative Protocol: In Vitro Oligodendrocyte Differentiation Assay

This protocol is a representative methodology based on published studies investigating Clemastine's effect on OPCs.[2][19][20]

Objective: To quantify the effect of Clemastine on the differentiation of cultured OPCs into mature, myelin-producing oligodendrocytes.

Materials:

-

Primary rat OPCs or an oligodendrocyte cell line (e.g., OLN-93).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements (e.g., PDGF, FGF).

-

Differentiation medium (supplements changed to promote maturation, e.g., T3 hormone).

-

Clemastine Fumarate (B1241708) stock solution (dissolved in DMSO).

-

Primary antibodies: anti-NG2 (OPC marker), anti-MBP (Myelin Basic Protein, mature oligodendrocyte marker).

-

Fluorescently-labeled secondary antibodies.

-

Reagents for Western blotting (lysis buffer, SDS-PAGE gels, transfer membranes, etc.).

Methodology:

-

Cell Plating: Plate OPCs on coated coverslips (for immunofluorescence) or in culture plates (for Western blot) in growth medium and allow them to adhere.

-

Treatment: Switch the medium to differentiation medium. Treat cells with varying concentrations of Clemastine (e.g., 100 nM - 5 µM) or vehicle control (DMSO).[20] Incubate for a specified period (e.g., 72-96 hours) to allow for differentiation.

-

Immunofluorescence Analysis:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize and block non-specific binding.

-

Incubate with primary antibodies (e.g., rabbit anti-NG2 and mouse anti-MBP) overnight at 4°C.

-

Wash and incubate with corresponding fluorescent secondary antibodies.

-

Mount coverslips and acquire images using a fluorescence microscope.

-

Quantify the percentage of MBP-positive cells relative to the total number of cells (DAPI stain) to determine the differentiation index.

-

-

Western Blot Analysis:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against MBP, CNPase, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and quantify band density. An increase in MBP and CNPase protein levels indicates enhanced differentiation.

-

Challenges and Future Directions

Despite the success of the ReBUILD trial, the path forward for Clemastine is not without challenges. The primary side effect observed in MS trials was fatigue, which is already a significant symptom of the disease.[14][16] Furthermore, the TRAP-MS trial, which tested Clemastine in patients with progressive MS, was halted for the Clemastine arm after some participants experienced an accelerated rate of disability progression, suggesting that the drug's effects may be context-dependent and potentially detrimental in a highly inflammatory environment.[1]

Future research is focused on several key areas:

-

Combination Therapies: The CCMR Two trial is investigating Clemastine in combination with metformin, a diabetes drug that may enhance its remyelinating effects.

-

Optimizing the Therapeutic Window: Determining the optimal patient population and disease stage for Clemastine treatment is critical.

-

Developing Selective M1R Antagonists: The discovery of M1R as the key target has spurred the development of more selective antagonists with fewer off-target effects (like H1-mediated sedation) to improve the therapeutic index.[10]

Conclusion

Clemastine exemplifies the power of drug repurposing and the importance of understanding fundamental disease biology. Originally developed as an antihistamine, its identification as a potent modulator of oligodendrocyte differentiation has opened a new therapeutic frontier for demyelinating diseases. Its mechanism of action, centered on M1 muscarinic receptor antagonism and subsequent activation of the ERK signaling pathway, is now well-characterized. While clinical results have been both promising and cautionary, the journey of Clemastine has provided an invaluable clinical proof-of-concept for remyelinating therapies and has laid the groundwork for the next generation of drugs designed to repair the damaged central nervous system.

References

- 1. Randomized control trial of evaluation of Clemastine effects on visual evoked potential, nerve fiber layer and ganglion cell layer complex in patients with optic neuritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of Clemastine Improved Oligodendrocyte Proliferation through the MAPK/ERK Pathway in a Neonatal Hypoxia Ischemia Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. clemastine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Small study: OTC antihistamine shows potential as a remyelinating agent in MS | MDedge [mdedge.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. neurologyopen.bmj.com [neurologyopen.bmj.com]

- 14. Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. hcplive.com [hcplive.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Clemastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemastine (B1669165) is a first-generation H1 histamine (B1213489) antagonist renowned for its antihistaminic and anticholinergic properties. It is clinically used for the symptomatic relief of various allergic conditions such as rhinitis and urticaria. The therapeutic efficacy of clemastine is primarily attributed to the (R,R)-enantiomer, which necessitates either a stereoselective synthesis or an efficient resolution of the racemic mixture. This guide provides a comprehensive overview of the core chemical synthesis pathways of clemastine, presenting both racemic and asymmetric strategies. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are provided to aid researchers and professionals in the field of drug development.

Racemic Synthesis Pathway of Clemastine

A common and well-documented industrial synthesis of clemastine involves a four-step racemic route followed by chiral resolution. This pathway commences with the synthesis of key intermediates, their subsequent coupling to form the racemic clemastine base, and concludes with the resolution of the enantiomers and formation of the fumarate (B1241708) salt.

Step 1: Synthesis of N-methyl-2-(2-chloroethyl)pyrrolidine

The synthesis begins with the conversion of N-methyl-2-(2-ethoxy)pyrrolidine to N-methyl-2-(2-chloroethyl)pyrrolidine. This is typically achieved through a chlorination reaction.

Experimental Protocol:

-

To a 10L three-necked flask, add 1kg of N-methyl-2-(2-ethoxy)pyrrolidine and 4L of dichloromethane.

-

While stirring under a nitrogen atmosphere, cool the mixture to 0-10°C.

-

Slowly add a solution of 1.11kg of thionyl chloride in 1L of dichloromethane, maintaining the temperature below 50°C.

-

After the addition is complete, heat the mixture to 40-50°C and maintain for 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure at 40-50°C.

-

Add 1L of petroleum ether to the residue and continue to remove the solvent under reduced pressure at 40-50°C. Repeat this step 4-5 times until a solid is formed.

-

Add 5L of petroleum ether to the solid residue and stir at room temperature for 1 hour.

-

Filter the solid and wash the filter cake with petroleum ether.

-

Dry the solid under vacuum at 40-50°C to obtain N-methyl-2-(2-chloroethyl)pyrrolidine.[1]

Step 2: Synthesis of Racemic Clemastine

The second step involves the etherification of 1-(4-chlorophenyl)-1-phenylethanol (B192741) with the previously synthesized N-methyl-2-(2-chloroethyl)pyrrolidine in the presence of a strong base like sodamide to yield racemic clemastine.

Experimental Protocol:

-

In a 10L three-necked flask, combine 1.48kg of 1-(4-chlorophenyl)-1-phenylethanol, 1.30kg of N-methyl-2-(2-chloroethyl)pyrrolidine, and 6.5L of toluene.

-

While stirring, add 1.10kg of sodamide portion-wise.

-

Heat the reaction mixture to 80°C and maintain for 4-5 hours.

-

After the reaction, cool the mixture and proceed with the work-up to isolate the racemic clemastine base. The crude product is then typically converted to a salt, such as the succinate (B1194679), for easier handling and purification.[1]

Step 3: Chiral Resolution of Racemic Clemastine

The resolution of the racemic clemastine is a critical step to isolate the therapeutically active (R,R)-enantiomer. This is achieved by forming diastereomeric salts with a chiral resolving agent, L-(+)-tartaric acid, which allows for their separation by fractional crystallization.

Experimental Protocol:

-

Dissolve the racemic clemastine succinate in water and adjust the pH to approximately 10 with an aqueous sodium hydroxide (B78521) solution.

-

Extract the free base with petroleum ether.

-

Evaporate the organic solvent under reduced pressure.

-

Dissolve the residue in a mixed solvent of acetone (B3395972) and water (e.g., 20:1 v/v).

-

Heat the solution to 50-60°C with stirring.

-

Add L-(+)-tartaric acid to the solution to form the diastereomeric salts.

-

Allow the solution to cool, leading to the crystallization of the less soluble diastereomeric salt of (R,R)-clemastine.

-

Filter the crystals and dry to obtain the crude (R,R)-clemastine tartrate salt.[1][2]

Step 4: Formation of Clemastine Fumarate and Recrystallization

The final step involves the conversion of the resolved clemastine tartrate to the free base, followed by the formation of the fumarate salt and final purification.

Experimental Protocol:

-

The resolved (R,R)-clemastine tartrate is converted back to the free base.

-

The free base is then reacted with fumaric acid to form clemastine fumarate.

-

The crude clemastine fumarate is recrystallized from an acetone-water solution (e.g., 20:1 v/v).

-

Dissolve the crude product in the solvent mixture by heating to 50-60°C.

-

Add activated carbon and stir for 30 minutes at 50-60°C.

-

Filter the hot solution and allow the filtrate to cool to room temperature for crystallization, followed by further cooling to -10 to 0°C.

-

Filter the purified crystals and dry to obtain the final clemastine fumarate product.[1][2]

Quantitative Data for Racemic Synthesis

| Step | Product | Yield | Purity | Optical Purity | Reference |

| 1 | N-methyl-2-(2-chloroethyl)pyrrolidine | ~95% | - | - | [1] |

| 4 | Clemastine Fumarate | 80% (resolution step) | 99.5% (HPLC) | 99.9% | [1][2] |

Asymmetric Synthesis Pathway of Clemastine

An alternative to racemic synthesis followed by resolution is the direct asymmetric synthesis of the desired (R,R)-clemastine enantiomer. This approach involves the coupling of pre-synthesized chiral building blocks. The key step is the O-alkylation of (R)-1-(4-chlorophenyl)-1-phenylethanol with (R)-N-methyl-2-(2-chloroethyl)pyrrolidine.[3][4]

Synthesis of Chiral Intermediates

-

(R)-1-(4-chlorophenyl)-1-phenylethanol: This chiral tertiary alcohol can be synthesized via the stereoselective alkylation of a chiral α-benzyloxy ketone with a Grignard reagent. The reaction is controlled by chelation, leading to a high degree of asymmetric induction.[3][5]

-

(R)-N-methyl-2-(2-chloroethyl)pyrrolidine: This chiral pyrrolidine (B122466) derivative can be prepared from L-homoserine lactone through a multi-step asymmetric transformation. Key steps in this synthesis include racemization-minimized N-allylation and ring-closing metathesis.[3][5]

While providing a more direct route to the desired enantiomer, the asymmetric synthesis can be more complex due to the need for preparing the chiral starting materials.

Visualizing the Synthesis Pathways

Racemic Synthesis of Clemastine

Caption: Racemic synthesis and resolution of Clemastine.

Asymmetric Synthesis of Clemastine

Caption: Asymmetric synthesis of (R,R)-Clemastine.

References

- 1. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 2. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 3. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A preparation method of N-methyl-2-(2-chloroethyl)pyrrolidine - Patent CN-115521238-B - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Clemastine Signaling in the Central Nervous System: A Technical Guide to Remyelination Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemastine (B1669165), a first-generation antihistamine, has emerged as a promising agent for promoting remyelination in the central nervous system (CNS).[1][2][3] This technical guide provides an in-depth exploration of the molecular signaling pathways clemastine modulates to exert its effects on oligodendrocyte precursor cell (OPC) differentiation and myelin repair. It details the core mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental protocols. Diagrams of the primary signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding of clemastine's therapeutic potential in demyelinating diseases.

Core Signaling Pathways of Clemastine in the CNS

Clemastine's primary mechanism for promoting remyelination involves its antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[1][2][4] Beyond this, it influences several other pathways that contribute to a pro-remyelination environment.

Antagonism of M1 Muscarinic Acetylcholine Receptor (CHRM1)

The M1 muscarinic acetylcholine receptor is a key negative regulator of OPC differentiation.[1] By acting as an antagonist, clemastine lifts this inhibition, thereby promoting the maturation of OPCs into myelinating oligodendrocytes.[1][2][5] This action is considered the principal driver of its remyelinating effects.

Diagram: Clemastine's Primary Signaling Pathway via CHRM1 Antagonism

Caption: Clemastine antagonizes the M1 muscarinic receptor, promoting OPC differentiation and myelination.

Modulation of Downstream Kinase Cascades

Several intracellular signaling cascades are activated downstream of clemastine's interaction with CNS cells.

-

ERK1/2 Pathway: Clemastine has been shown to activate the extracellular signal-regulated kinase (ERK) 1/2 pathway.[4][5][6] This activation is crucial for promoting OPC differentiation into mature oligodendrocytes.[5][6] Inhibition of ERK1/2 signaling can disrupt the pro-differentiating effects of clemastine.[6]

-

mTOR Pathway: Evidence suggests that clemastine can modulate the mammalian target of rapamycin (B549165) (mTOR) pathway.[7] By inhibiting mTOR, clemastine may enhance autophagy, which in turn can prevent cellular senescence in OPCs, further contributing to their differentiation and myelin production.[7][8]

Diagram: Downstream Kinase Signaling Modulated by Clemastine

Caption: Clemastine activates ERK1/2 and inhibits mTOR signaling to promote OPC differentiation.

Anti-inflammatory and Neuroprotective Effects

Clemastine also exhibits anti-inflammatory properties by acting on microglia.[1] It can inhibit the p38 MAPK/NLRP3 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β.[1][4] This creates a more favorable environment for remyelination. Additionally, clemastine has been shown to activate the glutathione (B108866) S-transferase 4α (Gsta4)/4-hydroxynonenal (4-HNE) pathway, which can protect oligodendrocytes from apoptosis and enhance myelination.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating clemastine's efficacy.

Table 1: Preclinical Efficacy of Clemastine in Animal Models

| Model | Species | Clemastine Dose | Key Finding | Reference |

| Spinal Cord Injury | Rat | 10 mg/kg | Increased p-ERK1/2 protein expression. | [5] |

| Spinal Cord Injury | Rat | 10 mg/kg | Significantly upregulated MBP protein levels at 14 dpi. | [5] |

| Hypoxia-induced Demyelination | Mouse | 10 mg/kg/day | Increased newly-formed myelin in the motor cortex. | [1] |

| Alzheimer's Disease Model (APP/PS1) | Mouse | 10 mg/kg/day | Reduced brain amyloid-beta deposition. | [9] |

Table 2: Clinical Trial Data for Clemastine (ReBUILD Trial)

| Parameter | Clemastine Treatment | Placebo | Outcome | Reference |

| Visual Evoked Potential (VEP) Latency | Small improvement in speed | No improvement | Met primary efficacy endpoint, suggesting myelin repair. | [2] |

| Myelin Water Fraction (MWF) in Corpus Callosum | Increased from 0.087 to 0.092 at 3 months | Decreased to 0.082 | Documented evidence of myelin repair on MRI. | [10] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in clemastine research.

Spinal Cord Injury (SCI) Model and Drug Administration

-

Animal Model: Adult female Sprague-Dawley rats are commonly used.

-

Injury Induction: A moderate contusion injury is induced at a specific thoracic spinal cord level (e.g., T10) using an impactor device.

-

Drug Administration: Clemastine fumarate (B1241708) is dissolved in a vehicle (e.g., 3% DMSO in sterile saline) and administered via intraperitoneal injection.[11] A typical dose is 10 mg/kg daily, starting shortly after injury and continuing for a specified duration (e.g., 7 or 14 days).[5][11]

Diagram: Experimental Workflow for SCI Model and Clemastine Treatment

Caption: Workflow for evaluating clemastine's effects in a rat model of spinal cord injury.

Immunofluorescence Staining for Oligodendrocyte Lineage Markers

-

Tissue Preparation: Spinal cord tissue is harvested, fixed (e.g., in 4% paraformaldehyde), and cryoprotected (e.g., in 30% sucrose). Sections are then cut using a cryostat.

-

Staining:

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with primary antibodies overnight at 4°C. Common markers include NG2 for OPCs and Myelin Basic Protein (MBP) for mature oligodendrocytes.[11]

-

Incubation with fluorescently-labeled secondary antibodies.

-

Counterstaining with a nuclear marker like DAPI.

-

-

Imaging and Analysis: Images are captured using a fluorescence microscope, and the number of positive cells or the density of staining is quantified.[11]

Western Blotting for Signaling Proteins

-

Protein Extraction: Spinal cord tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk).

-

Incubation with primary antibodies against proteins of interest (e.g., p-ERK1/2, total ERK1/2, MBP, NG2, GAPDH as a loading control).[5]

-

Incubation with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Protein bands are visualized using a chemiluminescence detection system, and band intensities are quantified using densitometry software.[5]

Conclusion

Clemastine promotes remyelination in the CNS through a multi-faceted mechanism centered on the antagonism of the M1 muscarinic acetylcholine receptor. Its ability to modulate key downstream signaling pathways, such as the ERK1/2 and mTOR pathways, and to exert anti-inflammatory effects, makes it a compelling candidate for therapeutic intervention in demyelinating diseases. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in promoting myelin repair. The experimental protocols outlined in this guide offer a foundation for further research into the nuanced signaling networks modulated by clemastine and for the development of next-generation remyelinating therapies.

References

- 1. Insights on therapeutic potential of clemastine in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clemastine | MS Trust [mstrust.org.uk]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. The potential of repurposing clemastine to promote remyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Clemastine Ameliorates Myelin Deficits via Preventing Senescence of Oligodendrocytes Precursor Cells in Alzheimer’s Disease Model Mouse [frontiersin.org]

- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 11. Frontiers | Clemastine Promotes Differentiation of Oligodendrocyte Progenitor Cells Through the Activation of ERK1/2 via Muscarinic Receptors After Spinal Cord Injury [frontiersin.org]

The Pharmacological Profile of Clemastine: A Technical Guide

Executive Summary: Clemastine (B1669165) is a first-generation ethanolamine-derivative antihistamine with potent H1 receptor antagonist activity. It has been a mainstay in the symptomatic relief of allergic conditions for decades. Beyond its well-characterized antihistaminic effects, recent research has unveiled novel activities, particularly its influence on oligodendrocyte progenitor cell differentiation, sparking interest in its potential as a remyelinating agent in neurological disorders such as multiple sclerosis. This document provides a comprehensive technical overview of the pharmacological profile of clemastine, detailing its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and clinical applications. It includes detailed experimental protocols for key assays and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals.

Introduction

Clemastine, also known as meclastin, is a selective histamine (B1213489) H1 antagonist characterized by its anticholinergic and sedative properties. Patented in 1960 and introduced for medical use in 1967, it has long been utilized for the symptomatic treatment of allergic rhinitis (hay fever) and urticaria. Its ability to cross the blood-brain barrier, a characteristic of first-generation antihistamines, is responsible for its sedative effects but also underlies its recently investigated neurological activities. This guide synthesizes current knowledge on clemastine, presenting its established pharmacological characteristics alongside emerging research into its potential for drug repurposing.

Mechanism of Action

Antihistaminic and Anticholinergic Effects

Clemastine's primary mechanism of action is the selective competitive antagonism of the histamine H1 receptor. It binds to H1 receptors on effector cells in the vasculature, respiratory tract, and gastrointestinal tract, blocking the action of endogenous histamine. This prevents the downstream signaling cascade typically initiated by histamine binding, which involves the activation of the Gq/11 family of G proteins and subsequent stimulation of phospholipase C (PLC). By inhibiting this pathway, clemastine mitigates histamine-mediated effects such as increased capillary permeability, vasodilation, edema formation, and constriction of smooth muscle in the bronchi and gut.

Clemastine also possesses significant anticholinergic (antimuscarinic) properties, which contribute to its therapeutic effects (e.g., drying of mucous membranes) and its side effect profile.

Effects on Myelination

Recent research has identified clemastine as a potent enhancer of oligodendrocyte progenitor cell (OPC) differentiation into mature, myelinating oligodendrocytes. This effect is not mediated by the H1 receptor but rather through its anticholinergic activity, specifically as an antagonist of muscarinic receptors. Studies suggest that clemastine's action on M1 muscarinic receptors (CHRM1) on OPCs activates the extracellular signal-regulated kinase (ERK1/2) signaling pathway, which in turn promotes the expression of key transcription factors like Myrf and Olig2, driving differentiation and subsequent remyelination. This has positioned clemastine as a candidate for repurposing in demyelinating diseases.

Pharmacodynamics

Clemastine's pharmacodynamic effects are a direct result of its receptor interactions. The blockade of H1 receptors leads to a reduction in the classic symptoms of allergic reaction. Wheal and flare studies demonstrate that the antihistaminic activity of clemastine peaks at 5 to 7 hours and can persist for 10 to 12 hours, and in some cases, up to 24 hours. Its central nervous system effects, primarily sedation and drowsiness, stem from its ability to cross the blood-brain barrier and antagonize central H1 receptors. The anticholinergic effects manifest as dry mouth, blurred vision, and urinary retention.

Receptor Binding Profile

The potency and selectivity of clemastine are defined by its binding affinity for various receptors. While it is a highly potent H1 antagonist, its affinity for other receptors, particularly muscarinic subtypes, underlies its side effect profile and novel therapeutic activities.

Table 1: Receptor Binding Affinities and Potency of Clemastine

| Target | Parameter | Value | Species | Notes |

| Histamine H1 Receptor | IC₅₀ | 3 nM | Human | Measured by inhibition of histamine-induced Ca²⁺ rise in HL-60 cells. |

| Muscarinic Receptors | Activity | Antagonist | - | Contributes to anticholinergic side effects and OPC differentiation. Specific Ki values for M1-M5 subtypes are not consistently reported but M1 is implicated in remyelination. |

| hERG K+ Channel | IC₅₀ | 12 nM | Human | High-potency inhibitor, though adverse effects on QT interval are not reported in normal clinical use. |

Pharmacokinetics

Clemastine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. It is extensively metabolized in the liver, primarily through mono- and didemethylation and glucuronide conjugation. The primary route of elimination is via urinary excretion.

Table 2: Pharmacokinetic Parameters of Clemastine in Healthy Adults

| Parameter | Value | Unit |

| Absorption | ||

| Bioavailability (F) | ~39.2 | % |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 2 - 4 | hours |

| Distribution | ||

| Volume of Distribution (Vd) | ~799 | L |

| Metabolism | ||

| Site | Liver | - |

| Elimination | ||

| Elimination Half-life (t₁/₂) | ~21.3 | hours |

| Route of Excretion | Urine | - |

Data compiled from various pharmacokinetic studies.

Clinical Efficacy and Safety

Allergic Conditions

Clemastine is indicated for the relief of symptoms associated with allergic rhinitis, such as sneezing, rhinorrhea, pruritus, and lacrimation. It is also used for the management of mild, uncomplicated allergic skin manifestations of urticaria and angioedema. Standard adult dosing for allergic rhinitis is typically 1.34 mg twice daily, while for urticaria it is 2.68 mg up to three times daily.

Investigational Use in Multiple Sclerosis (MS)

Based on its pro-myelinating effects in preclinical models, clemastine has been investigated as a remyelinating therapy for MS.

-

ReBUILD Trial: This Phase II, double-blind, crossover trial showed that clemastine (5.36 mg twice daily) produced a statistically significant but modest reduction in the latency delay of visual evoked potentials (VEPs), suggesting some degree of myelin repair in patients with chronic demyelinating optic neuropathy. The primary side effect reported was fatigue.

-

TRAP-MS Trial: In contrast, the clemastine arm of this Phase I/II trial was halted prematurely. A small number of participants with progressive MS experienced a significant acceleration in disease progression. Mechanistic studies from the trial suggested clemastine might enhance pyroptosis (a highly inflammatory form of cell death) in microglia and oligodendrocytes, potentially via the P2RX7 receptor.

These conflicting results highlight the complexity of translating preclinical findings and underscore the need for further research to understand the contexts in which clemastine may be beneficial or detrimental in neurological diseases.

Safety and Adverse Effects

The most common adverse effects of clemastine are consistent with its classification as a first-generation antihistamine.

-

Central Nervous System: Drowsiness, sedation, dizziness, and disturbed coordination are very common.

-

Anticholinergic: Dry mouth, blurred vision, urinary retention, and constipation are frequently reported.

-

Cardiovascular: Tachycardia, palpitations, and hypotension can occur.

-

Paradoxical Reactions: CNS stimulation (excitement, nervousness) can occur, particularly in children.

Due to these effects, patients are advised to avoid activities requiring mental alertness, such as driving. Concomitant use with alcohol or other CNS depressants should be avoided.

Appendices: Experimental Protocols

Protocol: Histamine H1 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., clemastine) for the histamine H1 receptor using a radioligand competition assay.

1. Materials:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Clemastine, prepared in serial dilutions.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled H1 antagonist (e.g., mianserin (B1677119) or diphenhydramine).

-

Equipment: 96-well plates, scintillation fluid, liquid scintillation counter, vacuum filtration manifold, glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

2. Procedure:

-

Membrane Preparation: Thaw and resuspend the H1 receptor membrane preparation in assay buffer. Determine protein concentration (e.g., via BCA assay). Dilute to a final concentration of 10-20 µg of protein per well.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL [³H]-Mepyramine + 50 µL assay buffer + 100 µL membrane preparation.

-

Non-specific Binding (NSB): 50 µL [³H]-Mepyramine + 50 µL non-specific binding control + 100 µL membrane preparation.

-

Competition Binding: 50 µL [³H]-Mepyramine + 50 µL of each clemastine dilution + 100 µL membrane preparation.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold.

-

Washing: Wash each filter three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot a competition curve with the logarithm of the clemastine concentration on the x-axis and the percentage of specific binding on the y-axis.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of clemastine that displaces 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the H1 receptor.

Protocol: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice

This protocol outlines a common animal model to assess the in vivo efficacy of antihistamines like clemastine.

1. Animals:

-

BALB/c mice (a Th2-biased strain suitable for allergic response studies), 6-8 weeks old.

2. Materials:

-

Ovalbumin (OVA), Grade V.

-

Aluminum hydroxide (B78521) (Alum) as an adjuvant.

-

Phosphate-buffered saline (PBS).

-

Clemastine solution for oral administration.

-

Vehicle control (e.g., saline).

3. Procedure:

-

Sensitization Phase (Days 0, 7, 14):

-

Sensitize mice by intraperitoneal (IP) injection of 200 µL of a solution containing 100 µg OVA and 1 mg Alum in PBS.

-

Control group receives IP injections of PBS with Alum only.

-

-

Treatment Phase (e.g., Days 21-28):

-

Divide sensitized mice into groups: Vehicle control, Clemastine-treated.

-

Administer clemastine (e.g., 1-10 mg/kg) or vehicle orally once daily for 7-14 days.

-

-

Challenge Phase (e.g., Day 28):

-

One hour after the final treatment dose, challenge all mice (including controls) by intranasal instillation of 10 µL of OVA solution (e.g., 1 mg/mL in PBS) into each nostril.

-

-

Symptom Evaluation:

-

Immediately after the challenge, observe each mouse for a period of 15-30 minutes.

-

Count the number of sneezes and nasal rubbing movements.

-

-

Biochemical and Histological Analysis (Optional):

-

At the end of the observation period, euthanize mice.

-

Collect blood via cardiac puncture to measure serum levels of OVA-specific IgE and histamine.

-

Perform nasal lavage to count inflammatory cells (e.g., eosinophils).

-

Collect nasal tissue for histological examination (e.g., H&E staining for eosinophil infiltration).

-

4. Data Analysis:

-

Compare the frequency of sneezing and rubbing between the vehicle-treated and clemastine-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Analyze differences in serum IgE, histamine levels, and inflammatory cell counts between groups. A significant reduction in symptoms and inflammatory markers in the clemastine group indicates efficacy.

Clemastine for Myelin Repair: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core science, preclinical evidence, and clinical findings of clemastine (B1669165) as a potential remyelinating agent.

This technical guide provides a comprehensive overview of clemastine, an antihistamine repurposed for its potential to promote myelin repair in the central nervous system (CNS). We delve into its mechanism of action, summarize key quantitative data from pivotal preclinical and clinical studies, and provide detailed experimental protocols for researchers. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the science underpinning this promising therapeutic avenue.

Core Mechanism of Action: Targeting Oligodendrocyte Differentiation

Clemastine's pro-myelinating effects are primarily attributed to its activity as an antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (CHRM1).[1][2] By inhibiting this receptor on oligodendrocyte precursor cells (OPCs), clemastine promotes their differentiation into mature, myelinating oligodendrocytes.[3][4][5] This action helps to overcome the differentiation arrest often observed in demyelinating diseases like multiple sclerosis (MS).[3]